

A Comprehensive Technical Guide to 6-Aminoisoquinoline: Physical Properties and Synthesis

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Compound of Interest

Compound Name: 6-Aminoisoquinoline

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This technical guide provides an in-depth overview of the physical properties of **6-Aminoisoquinoline**, with a focus on its melting and boiling points. It also details a common experimental protocol for the determination of its melting point and outlines its synthesis, a critical process for its application as a key intermediate in pharmaceutical development.

Physicochemical Data of 6-Aminoisoquinoline

The accurate determination of physical constants such as melting and boiling points is fundamental for the identification and purity assessment of chemical compounds. **6-Aminoisoquinoline** is a solid at room temperature.[\[1\]](#)

Property	Value	Source
Melting Point	214-216 °C	J&K Scientific LLC[2]
211-212 °C (Solvent: benzene)	Career Henan Chemical Co. [1], ChemicalBook[3][4]	
Boiling Point	343.1 ± 15.0 °C (Predicted)	Career Henan Chemical Co. [1], ChemicalBook[3][4]
Molecular Formula	C ₉ H ₈ N ₂	J&K Scientific LLC[2], ChemicalBook[4]
Molecular Weight	144.17 g/mol	ChemicalBook[4], Sigma- Aldrich
Appearance	Light yellow to yellow solid	Career Henan Chemical Co. [1], ChemicalBook[4]
Solubility	Slightly soluble in DMF and Methanol, Sparingly soluble in DMSO	Career Henan Chemical Co. [1], ChemicalBook[4]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5][6] A pure substance typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C.[5][6][7] Impurities tend to lower and broaden the melting range.[5][6][8] The following protocol describes the capillary method for determining the melting point of **6-Aminoisoquinoline**.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- **6-Aminoisoquinoline** sample
- Spatula

- Mortar and pestle (if sample is not a fine powder)
- Thermometer

Procedure:

- Sample Preparation: Ensure the **6-Aminoisoquinoline** sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
- Capillary Tube Loading: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Repeat this process until the packed sample is approximately 1-2 mm high.[7][8]
- Apparatus Setup:
 - Melting Point Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[5]
 - Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[6][8] Immerse the thermometer and attached capillary tube in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.
- Heating and Observation:
 - Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.[5]
 - Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.[5]
 - Carefully observe the sample.
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has

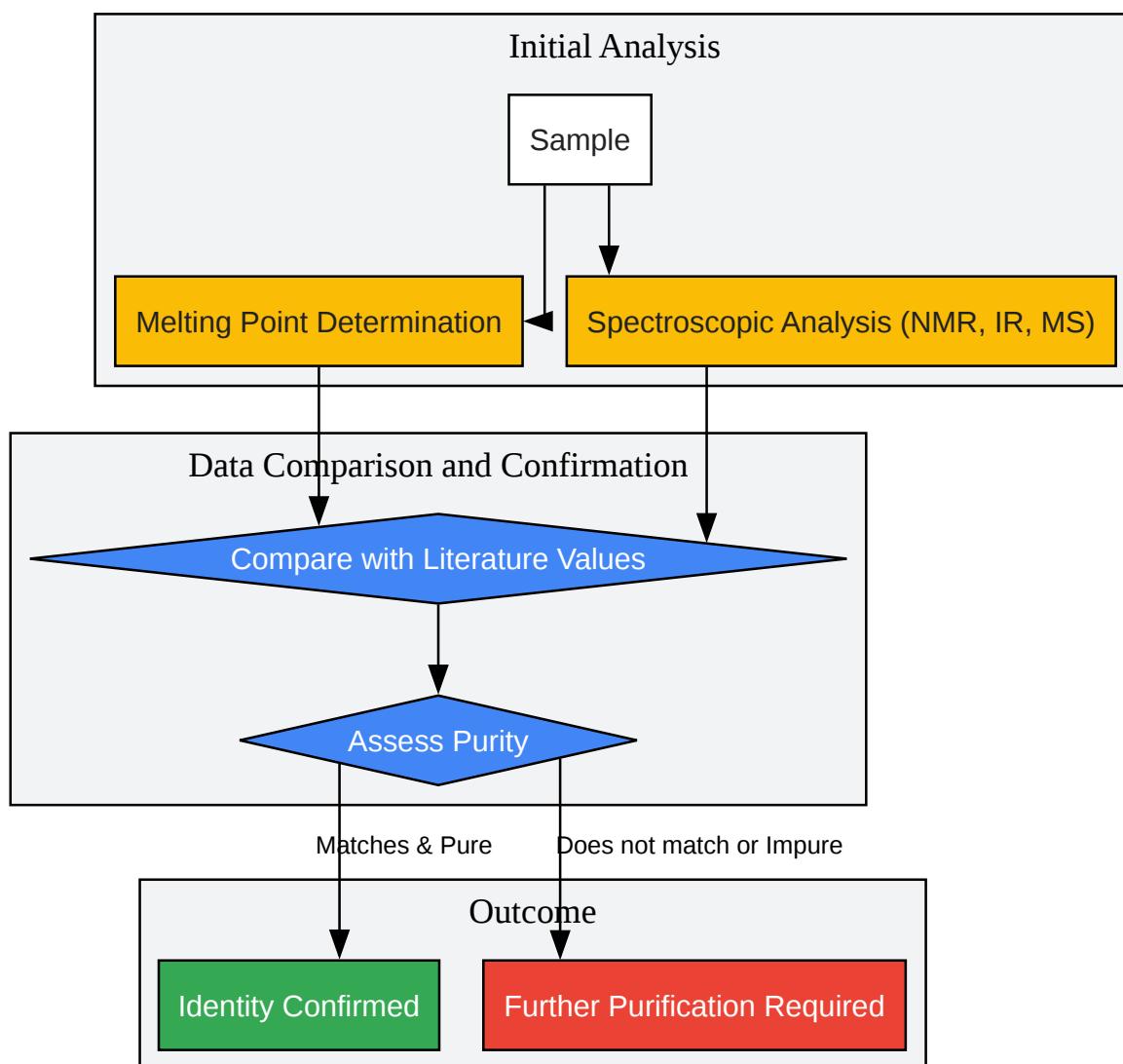
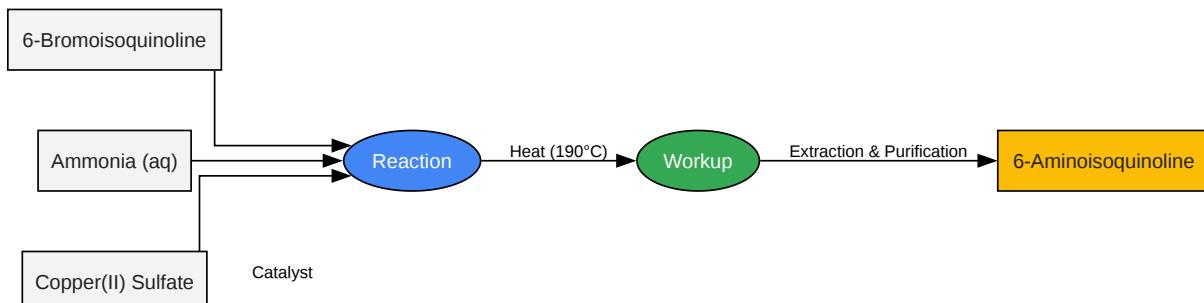
completely liquefied (the end of the melting range).[5][6]

Synthesis of 6-Aminoisoquinoline

6-Aminoisoquinoline is a valuable intermediate in organic synthesis, notably in the preparation of Netarsudil, a Rho kinase inhibitor used for the treatment of glaucoma.[1][4] A common laboratory-scale synthesis involves the reaction of 6-bromoisoquinoline with ammonia in the presence of a copper catalyst.[4][9]

General Synthetic Procedure:

A mixture of 6-bromoisoquinoline, a concentrated aqueous ammonia solution, and copper(II) sulfate pentahydrate is heated in a sealed vessel (autoclave).[4][9] The reaction is typically carried out at an elevated temperature, for instance, 190°C, for several hours.[4][9] Following the reaction, the mixture is cooled and worked up by basification and extraction with an organic solvent like ethyl acetate.[4][9] The combined organic extracts are then dried and concentrated. The crude product can be further purified, for example, by suspension in a solvent such as dichloromethane, to yield **6-aminoisoquinoline**.[4][9]



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